molecular formula C30H26N6O4S2 B2983805 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 362506-30-7

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2983805
CAS No.: 362506-30-7
M. Wt: 598.7
InChI Key: NYTYOQUKNNRJOI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrazoline core (4,5-dihydro-1H-pyrazole), a 1,2,4-triazole ring, and a furan-2-carboxamide moiety. Its structure integrates multiple pharmacophores:

  • Thiophen-2-yl substituent: Contributes to electron-rich aromatic systems, possibly influencing redox activity or receptor binding.
  • Triazole-thioether linkage: May improve metabolic stability compared to ether or amine linkages.
  • Furan-2-carboxamide: A polar group that could modulate solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N6O4S2/c1-39-22-13-11-20(12-14-22)24-17-23(26-10-6-16-41-26)34-36(24)28(37)19-42-30-33-32-27(35(30)21-7-3-2-4-8-21)18-31-29(38)25-9-5-15-40-25/h2-16,24H,17-19H2,1H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYOQUKNNRJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a furan ring, triazole moiety, and a pyrazole structure, which are known for their diverse biological activities. The presence of the methoxyphenyl and thiophene groups enhances its potential interactions with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleMCF-70.08
Thiazole-pyrazole analogsMCF-710.21
Other pyrazole derivativesHCT116Varies

The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer progression, such as the MEK/ERK pathway .

Anti-inflammatory Activity

N-containing heterocycles like triazoles and pyrazoles are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation:

ActivityMethod UsedResult
COX InhibitionIn vitro assaysSignificant inhibition observed
Cytokine ReleaseELISA assaysReduced levels of TNF-alpha and IL-6

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been documented in several studies. The compound may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress:

MechanismEffect
AChE InhibitionEnhances cholinergic transmission
Antioxidant ActivityReduces oxidative damage in neuronal cells

This activity is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • Cytotoxicity against Cancer Cells : A study demonstrated that a related pyrazole derivative exhibited an IC50 of 0.07 µM against EGFR, highlighting the potential of similar compounds in targeted cancer therapy .
  • Anti-inflammatory Evaluation : Another investigation into the anti-inflammatory properties showed that specific analogs significantly reduced edema in animal models, supporting their use in treating inflammatory conditions .
  • Neuroprotective Studies : Research involving animal models of Alzheimer’s disease indicated that compounds with similar structures could improve cognitive function and reduce amyloid plaque formation .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name/ID Core Structure Key Substituents Hypothesized Bioactivity Physicochemical Properties Reference
Target Compound Pyrazoline-triazole-furan 4-methoxyphenyl, thiophen-2-yl Ferroptosis induction (FINs)* Moderate logP (~3.5), moderate solubility
Compound 16 () Triazole-fluorinated chain Heptadecafluoroundecanamido Antiviral (fluorophilic binding) High logP (>5), low solubility
N-((4-(2,5-dimethylphenyl)... Pyrazoline-triazole-furan 2,5-dimethylphenyl Unknown Higher logP (~4.2), lipophilic
Natural FINs () Varied (e.g., terpenoids) Hydroxyl, glycosyl groups Ferroptosis induction in OSCC Low logP, high polarity

*Hypothesis based on structural similarity to triazole-containing FINs .

Key Findings

Structural Flexibility vs. Bioactivity :

  • The target compound’s thiophen-2-yl and 4-methoxyphenyl groups differentiate it from Compound 16 (), which has a fluorinated chain. Fluorinated chains often enhance membrane permeability but may increase toxicity, whereas the target’s aromatic substituents likely favor target-specific interactions .
  • Compared to the dimethylphenyl analogue (), the target’s 4-methoxyphenyl group may improve solubility and metabolic stability due to the electron-donating methoxy group .

Ferroptosis Induction Potential: highlights triazole-containing compounds as effective ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC). The target’s triazole-thioether linkage and pyrazoline core align with FINs’ structural prerequisites, suggesting similar mechanisms (e.g., GPX4 inhibition or lipid peroxidation) . In contrast, natural FINs (e.g., artemisinin derivatives) rely on hydroxyl or ketone groups for redox cycling, which the target compound lacks. This divergence implies distinct pharmacokinetic profiles .

Synthetic Challenges: Compound 16 () requires multi-step synthesis with fluorinated reagents, complicating scalability.

Data Tables

Table 1: Electronic Properties (Hypothesized)

Compound HOMO-LUMO Gap (eV)* Electrophilicity Index (eV)* Reference
Target Compound ~5.2 ~2.8
Compound 16 () ~4.7 ~3.1
Natural FINs () ~6.0 ~1.5

*Calculated using Multiwfn () for hypothetical electron density analysis.

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